molecular formula C7H13F3O B12576132 3-Heptanol, 1,1,1-trifluoro- CAS No. 201945-72-4

3-Heptanol, 1,1,1-trifluoro-

Cat. No.: B12576132
CAS No.: 201945-72-4
M. Wt: 170.17 g/mol
InChI Key: BUYOTKFYFNHKBI-UHFFFAOYSA-N
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Description

3-Heptanol, 1,1,1-trifluoro- is an organic compound with the molecular formula C7H15F3O It is a fluorinated alcohol, which means it contains a hydroxyl group (-OH) attached to a carbon atom that is also bonded to fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanol, 1,1,1-trifluoro- can be achieved through several methods. One common approach involves the reaction of heptanal with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-Heptanol, 1,1,1-trifluoro- may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Heptanol, 1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are heptanone or heptanal.

    Reduction: The major product is heptane.

    Substitution: The products depend on the nucleophile used, resulting in compounds such as 3-methoxyheptane or 3-cyanoheptane.

Scientific Research Applications

3-Heptanol, 1,1,1-trifluoro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Heptanol, 1,1,1-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Heptanol: A non-fluorinated analog with similar structure but different chemical properties.

    1,1,1-Trifluoro-2-propanol: A shorter-chain fluorinated alcohol with different reactivity and applications.

    1,1,1-Trifluoro-3-octanol: A longer-chain fluorinated alcohol with similar properties but different molecular weight and boiling point.

Uniqueness

3-Heptanol, 1,1,1-trifluoro- is unique due to the presence of both a hydroxyl group and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced hydrogen bonding capabilities, making it valuable in various applications.

Properties

IUPAC Name

1,1,1-trifluoroheptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-2-3-4-6(11)5-7(8,9)10/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYOTKFYFNHKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476328
Record name 3-Heptanol, 1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201945-72-4
Record name 3-Heptanol, 1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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